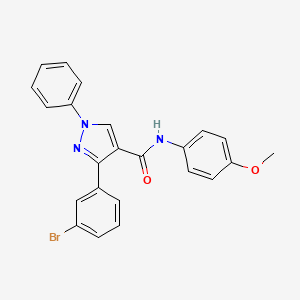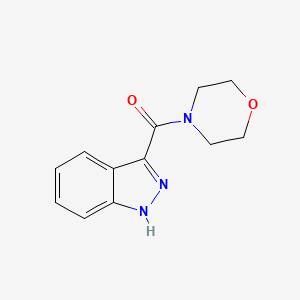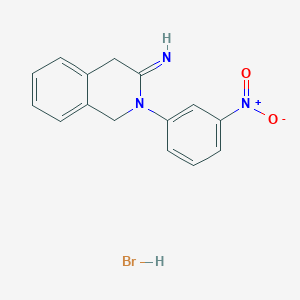![molecular formula C17H28N4O B6138856 N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide, also known as N-Desethylamiodarone (DEA), is a synthetic compound that is derived from Amiodarone. It is a potent antiarrhythmic agent that is used to treat various cardiac arrhythmias. DEA has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
DEA exerts its pharmacological effects by blocking various ion channels, including sodium, potassium, and calcium channels. It also inhibits the activity of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting the activity of phosphodiesterase, DEA increases the levels of cAMP, which leads to the relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
DEA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). DEA also reduces the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DEA in lab experiments is its high potency. DEA has been shown to be more potent than Amiodarone in inhibiting the activity of various ion channels. However, one of the limitations of using DEA in lab experiments is its low solubility in water. This can make it difficult to prepare solutions of DEA for use in experiments.
Direcciones Futuras
There are several future directions for the study of DEA. One area of research is the development of more potent and selective analogs of DEA. Another area of research is the investigation of the potential use of DEA in the treatment of various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of DEA in the treatment of various cancers, such as breast cancer and lung cancer, is an area of active research. Finally, the development of novel drug delivery systems for DEA is an area of research that has the potential to improve the therapeutic efficacy of the compound.
Métodos De Síntesis
The synthesis of DEA involves the reduction of Amiodarone with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction yields DEA as a white crystalline powder. The purity of the compound is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
DEA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antifibrotic, and antitumor properties. DEA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-4-21(5-2)16-14(8-6-10-18-16)12-19-17(22)15-9-7-11-20(3)13-15/h6,8,10,15H,4-5,7,9,11-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPZNKMGYARCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6138774.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6138795.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)



![3-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-N-2-thienyl-1-piperidinecarboxamide](/img/structure/B6138832.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
![N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)

![2-(2-methoxyethyl)-6-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6138864.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)